6-Bromo-4-ethynylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-ethynylquinoline is a heterocyclic aromatic compound with the molecular formula C11H6BrN and a molecular weight of 232.08 g/mol . It belongs to the quinoline family, which is known for its wide range of biological and pharmacological activities . The presence of a bromine atom at the 6th position and an ethynyl group at the 4th position makes this compound unique and of significant interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 6-Bromo-4-ethynylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the use of 4-bromoaniline and ethyl propiolate as starting materials . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinoline ring. The reaction conditions often include the use of solvents like methanol and diphenyl ether, and the reactions are carried out under nitrogen protection to prevent oxidation .
For industrial production, the process can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
6-Bromo-4-ethynylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce a wide range of functional groups into the quinoline ring .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-ethynylquinoline has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Bromo-4-ethynylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other enzymes involved in signal transduction pathways, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-ethynylquinoline can be compared with other quinoline derivatives such as 6-Bromo-4-hydroxyquinoline and 6-Bromo-4-methoxyquinoline . While these compounds share a similar quinoline core structure, the presence of different functional groups at the 4th position imparts unique chemical and biological properties to each compound. For instance, 6-Bromo-4-hydroxyquinoline has a hydroxyl group, which can enhance its solubility and reactivity compared to the ethynyl group in this compound .
Eigenschaften
Molekularformel |
C11H6BrN |
---|---|
Molekulargewicht |
232.08 g/mol |
IUPAC-Name |
6-bromo-4-ethynylquinoline |
InChI |
InChI=1S/C11H6BrN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h1,3-7H |
InChI-Schlüssel |
UHPPEIIGVBHKRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C2C=C(C=CC2=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.